- Directed Lithiation of N-(Tert-Butoxycarbonyl)aminoisoxazole: Synthesis of 4-Substituted AminoisoxazolesTetrahedron Letters, 1996, 37(19), 3339-3342,
Cas no 97517-66-3 (tert-butyl 5-methylisoxazol-3-ylcarbamate)

97517-66-3 structure
Nome del prodotto:tert-butyl 5-methylisoxazol-3-ylcarbamate
Numero CAS:97517-66-3
MF:C9H14N2O3
MW:198.219062328339
MDL:MFCD11976787
CID:801199
PubChem ID:11052591
tert-butyl 5-methylisoxazol-3-ylcarbamate Proprietà chimiche e fisiche
Nomi e identificatori
-
- tert-Butyl (5-methylisoxazol-3-yl)carbamate
- 3-(Boc-amino)-5-methylisoxazole
- Carbamic acid,N-(5-methyl-3-isoxazolyl)-, 1,1-dimethylethyl ester
- tert-butyl 5-methylisoxazol-3-ylcarbamate
- tert-butyl N-(5-methyl-1,2-oxazol-3-yl)carbamate
- QC-1021
- 1,1-Dimethylethyl N-(5-methyl-3-isoxazolyl)carbamate (ACI)
- Carbamic acid, (5-methyl-3-isoxazolyl)-, 1,1-dimethylethyl ester (9CI)
- (5-Methylisoxazol-3-yl)carbamic acid tert-butyl ester
- 3-(((tert-Butoxy)carbonyl)amino)-5-methylisoxazole
- tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate
- AS-65878
- 3-tert-butoxycarbonylamino-5-methylisoxazole
- t-Butyl (5-methylisoxazol-3-yl)carbamate
- SY123868
- CS-0036490
- 97517-66-3
- tert-Butyl(5-methylisoxazol-3-yl)carbamate
- DTXSID10453427
- AKOS014315806
- N-Boc-5-methylisoxazol-3-amine
- MFCD11976787
- SCHEMBL2174857
- AC-27127
- (5-methyl-isoxazol-3-yl) carbamic acid tert-butyl ester
- (5-methyl-isoxazol-3-yl)carbamic acid tert-butyl ester
- W12787
- ZDQNLVVSJSRECT-UHFFFAOYSA-N
- DA-17054
- XDA51766
- (5-Methyl-isoxazol-3-yl)-carbamic acid tert-butyl ester
-
- MDL: MFCD11976787
- Inchi: 1S/C9H14N2O3/c1-6-5-7(11-14-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12)
- Chiave InChI: ZDQNLVVSJSRECT-UHFFFAOYSA-N
- Sorrisi: O=C(NC1C=C(C)ON=1)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 198.10000
- Massa monoisotopica: 198.10044231g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 3
- Complessità: 213
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 64.4Ų
Proprietà sperimentali
- PSA: 64.36000
- LogP: 2.40300
tert-butyl 5-methylisoxazol-3-ylcarbamate Informazioni sulla sicurezza
tert-butyl 5-methylisoxazol-3-ylcarbamate Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
tert-butyl 5-methylisoxazol-3-ylcarbamate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB488557-250 mg |
t-Butyl (5-methylisoxazol-3-yl)carbamate |
97517-66-3 | 250MG |
€527.70 | 2023-04-20 | ||
eNovation Chemicals LLC | D767570-1g |
tert-Butyl (5-methylisoxazol-3-yl)carbamate |
97517-66-3 | 95% | 1g |
$775 | 2024-06-07 | |
Chemenu | CM126609-5g |
tert-butyl (5-methylisoxazol-3-yl)carbamate |
97517-66-3 | 95% | 5g |
$*** | 2023-05-29 | |
abcr | AB488557-100mg |
t-Butyl (5-methylisoxazol-3-yl)carbamate; . |
97517-66-3 | 100mg |
€330.70 | 2024-08-02 | ||
Aaron | AR005ZZT-500mg |
TERT-BUTYL (5-METHYLISOXAZOL-3-YL)CARBAMATE |
97517-66-3 | 95% | 500mg |
$1624.00 | 2025-01-23 | |
Ambeed | A196069-1g |
tert-Butyl (5-methylisoxazol-3-yl)carbamate |
97517-66-3 | 95+% | 1g |
$546.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107130-1g |
tert-Butyl (5-methylisoxazol-3-yl)carbamate |
97517-66-3 | 97% | 1g |
¥5532.00 | 2024-04-23 | |
1PlusChem | 1P005ZRH-1g |
tert-Butyl (5-methylisoxazol-3-yl)carbamate |
97517-66-3 | 97% | 1g |
$294.00 | 2025-02-21 | |
eNovation Chemicals LLC | D767570-500mg |
tert-Butyl (5-methylisoxazol-3-yl)carbamate |
97517-66-3 | 95% | 500mg |
$1705 | 2025-02-19 | |
eNovation Chemicals LLC | D767570-250mg |
tert-Butyl (5-methylisoxazol-3-yl)carbamate |
97517-66-3 | 95% | 250mg |
$1220 | 2025-02-19 |
tert-butyl 5-methylisoxazol-3-ylcarbamate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Pyridine ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, rt
Riferimento
- Preparation of arylazolopyridines as p38 kinase inhibitors., World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- preparation of aminoisoxazole and aminoisothiazole derivatives, Japan, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hexamethyldisilazane Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 16 h, rt
Riferimento
- Preparation of (chlorobenzamido)spiro compounds as indoleamine 2,3-dioxygenase inhibitors, China, , ,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Carboxyalkenamidocephalosporins, European Patent Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hexamethyldisilazane Solvents: Tetrahydrofuran ; rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 30 min, rt; 2 h, rt; cooled
1.3 Solvents: Water ; cooled
1.2 Solvents: Tetrahydrofuran ; 30 min, rt; 2 h, rt; cooled
1.3 Solvents: Water ; cooled
Riferimento
- Preparation of N-isoxazolyl biphenylsulfonamides, particularly N2-[[2'-[[ (isoxazol-3-yl)amino]sulfonyl][1,1'-biphenyl]-4-yl]methyl]-L-valinamides, as dual angiotensin II and endothelin receptor antagonists, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Triethylamine , Diphenylphosphoryl azide Solvents: tert-Butanol ; 18 h, rt → reflux; reflux → rt
Riferimento
- Tricyclic spirocycle derivatives as histamine receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Pyridine ; 1 h, 0 °C; 12 h, rt
Riferimento
- Preparation of heterocyclic sulfonamides, particularly N-(isoxazol-3-yl)thiophene-2-sulfonamides, as novel AT1 and ETA dual action receptor antagonists (dara), World Intellectual Property Organization, , ,
tert-butyl 5-methylisoxazol-3-ylcarbamate Raw materials
tert-butyl 5-methylisoxazol-3-ylcarbamate Preparation Products
tert-butyl 5-methylisoxazol-3-ylcarbamate Letteratura correlata
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
97517-66-3 (tert-butyl 5-methylisoxazol-3-ylcarbamate) Prodotti correlati
- 264600-97-7(Isoxazol-3-ylcarbamic acid tert-butylester)
- 30485-71-3(4-Chlorocyclohexanol)
- 2228616-08-6(tert-butyl 2-{1H-pyrrolo2,3-bpyridin-3-yl}piperazine-1-carboxylate)
- 2137900-48-0(Oxirane, 2-[[4-methoxy-3-(trifluoromethyl)phenyl]methyl]-)
- 2060006-18-8(6-(2-ethylhydrazin-1-yl)pyridine-3-carboxamide)
- 1421310-00-0(2-Methylpiperidin-4-ol)
- 2137806-08-5(Methyl 4-fluorosulfonylthiophene-3-carboxylate)
- 910804-10-3(1-(4-CHLORO-BENZYL)-PYRROLIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE)
- 2377031-85-9(5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride)
- 2609740-81-8(2,2,2-Trifluoro-1-[(4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidin-1-YL]ethanone)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:97517-66-3)tert-butyl 5-methylisoxazol-3-ylcarbamate

Purezza:99%
Quantità:1g
Prezzo ($):491.0